3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
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Overview
Description
3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C10H6ClF3O3 It is a derivative of cinnamic acid, characterized by the presence of a chloro and trifluoromethoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization or distillation to obtain high-purity product
Quality Control: Rigorous testing to ensure consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation, nitration, or sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2), nitrating agents like nitric acid (HNO3), and sulfonating agents like sulfuric acid (H2SO4)
Major Products
Oxidation: Formation of 3-[3-chloro-4-(trifluoromethoxy)phenyl]propanoic acid
Reduction: Formation of 3-[3-chloro-4-(trifluoromethoxy)phenyl]propan-1-ol
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity, affecting metabolic pathways
Interact with Receptors: Modulate receptor activity, influencing cellular signaling pathways
Alter Gene Expression: Affect transcription factors and gene expression, leading to changes in cellular function
Comparison with Similar Compounds
3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid can be compared with other similar compounds, such as:
3-chloro-4-(trifluoromethoxy)benzoic acid: Similar structure but lacks the propenoic acid moiety
3-chloro-4-methoxycinnamic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group
3-chloro-4-hydroxycinnamic acid: Similar structure but with a hydroxy group instead of a trifluoromethoxy group
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
3-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXWBICVJJGFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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